molecular formula C10H12N2O3 B13544125 4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid

4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13544125
M. Wt: 208.21 g/mol
InChI Key: XRLBVCLLZZCOGA-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H12N2O3 It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 4-position, a methoxymethyl group at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, in the presence of a catalyst.

    Methoxymethylation: The methoxymethyl group can be introduced through an alkylation reaction using methoxymethyl chloride or a similar reagent.

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

    Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

    Esterification: Ester derivatives of the compound.

Scientific Research Applications

4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure with a trifluoromethyl group instead of a methoxymethyl group.

    Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate: Similar structure with a methylthio group instead of a methoxymethyl group.

    4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid: Similar structure with a cyclopropylamino group instead of a methoxymethyl group.

Uniqueness

4-Cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methoxymethyl group may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-cyclopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-15-5-8-11-4-7(10(13)14)9(12-8)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,13,14)

InChI Key

XRLBVCLLZZCOGA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=C(C(=N1)C2CC2)C(=O)O

Origin of Product

United States

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